(5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid
Description
Properties
Molecular Formula |
C6H6BClFNO3 |
|---|---|
Molecular Weight |
205.38 g/mol |
IUPAC Name |
(5-chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H6BClFNO3/c1-13-5-3(7(11)12)2-10-6(9)4(5)8/h2,11-12H,1H3 |
InChI Key |
DQIKHOJDVJZWCG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C(=C1OC)Cl)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 5-chloro-6-fluoro-4-methoxypyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to minimize waste and maximize efficiency, often incorporating recycling of catalysts and solvents.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This boronic acid is most prominently utilized in Suzuki-Miyaura reactions , which form carbon-carbon bonds between aryl/vinyl halides and boronic acids. The reaction proceeds via three stages:
-
Oxidative Addition : A palladium catalyst (e.g., Pd(PPh₃)₄) reacts with an aryl/vinyl halide to form a palladium complex .
-
Transmetalation : The boronic acid transfers its aryl group to the palladium center, facilitated by a base (e.g., K₂CO₃).
-
Reductive Elimination : The palladium catalyst releases the coupled product and regenerates the active catalyst.
Typical Reaction Conditions :
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Solvent | Ethanol, THF, or dichloromethane |
| Base | K₂CO₃, Na₂CO₃ |
| Temperature | 80–100°C (reflux) |
| Yield | >80% (optimized industrial processes) |
Industrial applications often employ continuous flow reactors to enhance efficiency and reduce waste.
Stille and Negishi Couplings
While less common than Suzuki-Miyaura, this boronic acid participates in Stille couplings (with organostannanes) and Negishi couplings (with organozinc reagents). These reactions require:
-
Catalysts : Pd(0) or Ni(0) complexes.
-
Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Additives : Ligands like triphenylphosphine to stabilize intermediates.
Key Differences :
| Reaction Type | Partner Reagent | Advantages |
|---|---|---|
| Stille | Organostannanes | Tolerates sensitive functional groups |
| Negishi | Organozinc reagents | Faster transmetalation kinetics |
Borylation and Transmetalation
The compound undergoes transmetalation with transition metals (e.g., Rh, Cu) to form intermediates for further functionalization. For example:
-
Rhodium-Catalyzed Borylation : Used to install boron groups on aromatic systems under mild conditions .
-
Copper-Mediated Reactions : Enable coupling with alkynes or amines for heterocycle synthesis.
Example Protocol :
text1. Dissolve (5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid (1.0 eq) in THF. 2. Add RhCl(PPh₃)₃ (0.05 eq) and stir under nitrogen. 3. Introduce aryl halide (1.2 eq) and heat at 60°C for 12 hours[2].
Comparative Reactivity with Analogues
The chlorine and fluorine substituents enhance electrophilicity at the boronic acid site compared to analogues.
| Compound | Relative Reactivity (vs. Suzuki-Miyaura) | Key Substituent Effects |
|---|---|---|
| (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | 0.79× | Reduced steric hindrance |
| (6-Chloro-5-methoxypyridin-3-yl)boronic acid | 0.81× | Enhanced electronic withdrawal |
| (2-Fluoropyridin-3-yl)boronic acid | 0.75× | Lower regioselectivity |
Stability and Handling
-
Storage : Under inert atmosphere at 2–8°C to prevent hydrolysis .
-
Decomposition : Prolonged exposure to moisture generates boric acid and pyridine derivatives .
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and advanced materials. Ongoing research focuses on optimizing catalytic systems to further expand its synthetic applications .
Scientific Research Applications
(5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid is used extensively in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Insights :
- Halogen Positioning : The presence of Cl and F at adjacent positions (5 and 6) in the target compound may enhance steric hindrance and electron-withdrawing effects compared to analogs with isolated halogens .
Functional and Reactivity Differences
Acidity (pKa) and Binding Affinity
- The target compound’s pKa is influenced by its substituents. Methoxy groups typically lower acidity (raise pKa), while halogens (Cl, F) increase acidity. This balance may result in a pKa closer to physiological pH (~7.4), enhancing its suitability for biological applications compared to analogs like 3-AcPBA or 4-MCPBA, which have higher pKa values (~8–10) .
- Glucose Binding : Methoxy and halogen substituents may reduce glucose association constants compared to phenylboronic acids, limiting its utility in glucose-sensing applications .
Anticancer Activity
- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show sub-micromolar cytotoxicity in triple-negative breast cancer (4T1) cells .
- Boronic acid arylidene heterocycles demonstrate anti-glioblastoma activity, suggesting that the target compound’s halogen and methoxy groups could modulate similar pathways (e.g., proteasome inhibition) .
Key Research Findings and Implications
Biological Activity
(5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound's structure includes a pyridine ring substituted with chlorine, fluorine, and methoxy groups, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H7BClFNO2 |
| Molecular Weight | 193.39 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
| SMILES | CCOC1=C(C(=CN=C1C(=C(C=N)C(=O)O)Cl)F)O)B |
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins through reversible covalent bonding with diols. This property is characteristic of boronic acids, which can form complexes with sugars and other biomolecules.
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases. For instance, the inhibition of specific proteases and kinases has been observed, suggesting applications in cancer therapy and metabolic disorders .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound was shown to induce apoptosis in human breast cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
Case Study:
A study conducted on MCF-7 breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The IC50 value was determined to be approximately 8 µM, indicating potent anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research focusing on its efficacy against various bacterial strains showed promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally. The compound exhibits moderate bioavailability and a half-life conducive for therapeutic use.
Key Findings:
- Peak plasma concentration occurs within 2 hours post-administration.
- The compound shows a volume of distribution suggesting extensive tissue uptake.
Safety Profile
Preliminary toxicity assessments have indicated that this compound has a low acute toxicity profile; however, it is classified as harmful if swallowed and can cause skin irritation . Long-term toxicity studies are necessary to fully understand its safety profile.
Q & A
Q. What are the common synthetic routes for (5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid in academic laboratories?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where halogenated pyridine precursors undergo borylation. For example, a chloro-fluoro-methoxy pyridine derivative can react with bis(pinacolato)diboron under inert conditions with Pd(PPh₃)₄ as a catalyst. Protecting groups may be required for reactive sites (e.g., methoxy groups) to prevent side reactions . Key Steps :
- Substrate preparation with halogen leaving groups.
- Use of anhydrous solvents (THF, DMF) and inert atmosphere.
- Purification via column chromatography or recrystallization.
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer :
- Purification : Use silica gel chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to separate boronic acids from pinacol ester byproducts .
- Storage : Store at 0–6°C in airtight, moisture-free containers. Boronic acids are prone to protodeboronation; adding stabilizers like 1,4-dioxane or maintaining pH 6–8 in solution can enhance stability .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a key intermediate in Suzuki-Miyaura cross-coupling to construct biaryl systems, particularly in drug discovery for introducing pyridine motifs. For example:
- Coupling with aryl halides to generate substituted pyridine derivatives.
- Functionalizing polymers or nanomaterials via boronic acid-diol interactions (e.g., sensor surfaces) .
Advanced Research Questions
Q. How can structural modifications enhance its efficacy as a proteasome inhibitor?
- Methodological Answer : Inspired by Bortezomib (a boronic acid-based proteasome inhibitor), researchers can:
Q. What factors influence selectivity in glycoprotein binding studies?
- Methodological Answer : Selectivity depends on:
- Buffer composition : High-pH borate buffers enhance diol binding but may increase non-specific interactions.
- Surface functionalization : Immobilizing the boronic acid on carboxymethyl dextran reduces steric hindrance.
- Competitive elution : Use sorbitol or fructose to displace weakly bound proteins .
Q. How do kinetic parameters of diol binding impact sensor design?
- Methodological Answer : Stopped-flow fluorescence assays reveal binding kinetics (e.g., kon values for D-fructose > D-glucose). Key considerations:
- Optimize pH (8.5–9.5) for rapid equilibrium (~seconds).
- Use fluorogenic dyes (e.g., Alizarin Red S) to track binding in real time .
Q. What in vitro models are suitable for evaluating anticancer activity?
- Methodological Answer :
- Cell lines : Glioblastoma (U87-MG) or triple-negative breast cancer (MDA-MB-231) cells.
- Assays : MTT or ATP-lite for viability; flow cytometry for apoptosis (Annexin V/PI staining).
- Dosage : Test 1–100 µM ranges with controls for boronic acid toxicity .
Q. How does thermal stability inform its use in flame-retardant materials?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition pathways:
Q. Can this compound be integrated into stimuli-responsive polymers?
- Methodological Answer : Yes, via copolymerization with PNIPAM (thermoresponsive) or PEG (pH-responsive):
Q. What strategies improve bacterial detection sensitivity in boronic acid-based biosensors?
- Methodological Answer :
Functionalize carbon dots (CDs) with boronic acid for Gram-positive bacteria detection: - Optimize surface density of boronic acid on CDs via EDC/NHS coupling.
- Use fluorescence quenching assays with lectin competitors to validate specificity .
Key Considerations for Experimental Design
- Contradictions : While boronic acids generally bind diols, secondary interactions (e.g., hydrophobic effects) can reduce specificity; control experiments with non-glycosylated proteins are critical .
- Data Interpretation : Compare kinetic (stopped-flow) and thermodynamic (ITC) binding data to distinguish rate-limited vs. affinity-driven processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
